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Compound of Interest

Compound Name: (1R)-Chrysanthemolactone

Cat. No.: B190793 Get Quote

(1R)-Chrysanthemolactone: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

(1R)-Chrysanthemolactone, a naturally occurring monoterpenoid found in select species of

the Chrysanthemum plant, has garnered interest within the scientific community for its potential

biological activities. This technical guide provides a detailed overview of the known physical

and chemical properties of (1R)-Chrysanthemolactone, alongside available experimental data

and methodologies.

Core Physical and Chemical Properties
(1R)-Chrysanthemolactone, with the CAS Number 14087-70-8, is a bicyclic lactone.[1] Its

fundamental properties are summarized in the tables below.

General and Physical Properties
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Property Value Source

Molecular Formula C₁₀H₁₆O₂ [1]

Molecular Weight 168.23 g/mol [1]

Appearance White crystalline solid

Melting Point 80-83 °C

Boiling Point 257.18 °C (estimated)

Density 0.9812 g/cm³ (estimated)

Solubility
Soluble in alcohol. Limited

solubility in water.

Chromatographic and Spectroscopic Identifiers
Parameter Value Source

CAS Number 14087-70-8 [1]

IUPAC Name
(1R,6S)-4,4,7,7-tetramethyl-3-

oxabicyclo[4.1.0]heptan-2-one

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization

of (1R)-Chrysanthemolactone.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
While a complete, peer-reviewed assignment of all proton and carbon signals for (1R)-
Chrysanthemolactone is not readily available in the searched literature, general chemical shift

ranges for similar terpenoid lactones can be used for preliminary analysis.

Expected ¹H NMR Spectral Features:
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Methyl Protons: Several sharp singlets or doublets are expected in the upfield region (δ 0.8 -

1.5 ppm) corresponding to the multiple methyl groups.

Methylene and Methine Protons: Complex multiplets are anticipated in the region of δ 1.5 -

2.5 ppm for the protons on the cyclohexane and cyclopropane rings.

Protons adjacent to the Ether Oxygen: Signals for protons on carbons attached to the ether

oxygen of the lactone ring would likely appear in the downfield region (δ 3.5 - 4.5 ppm).

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon: A characteristic signal for the lactone carbonyl carbon is expected in the

highly deshielded region of the spectrum (δ 170 - 180 ppm).

Quaternary Carbons: Signals for the gem-dimethyl groups and other quaternary carbons

would be present.

Methine and Methylene Carbons: A series of signals corresponding to the CH and CH₂

groups of the bicyclic system would be observed in the upfield to mid-range of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of (1R)-Chrysanthemolactone is expected to show characteristic

absorption bands for its functional groups.

Wavenumber (cm⁻¹) Functional Group Vibration Mode

~1735 C=O (Lactone) Stretching

~2950-2850 C-H (Alkyl) Stretching

~1465 C-H (Alkyl) Bending

~1200-1000 C-O (Ether) Stretching

Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and isolation of (1R)-
Chrysanthemolactone are not extensively documented in publicly available literature.
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However, general methodologies for the isolation of related terpenoids from Chrysanthemum

species can be adapted.

General Isolation Procedure from Chrysanthemum
Flowers
This protocol outlines a general workflow for the extraction and isolation of terpenoid

compounds from plant material.

Dried Chrysanthemum Flowers Solvent Extraction
(e.g., ethanol, hexane) Filtration Concentration

(Rotary Evaporation) Crude Extract Column Chromatography
(Silica Gel) Fraction Collection TLC Analysis Further Purification

(e.g., HPLC)

Identify Fractions
Containing Target (1R)-Chrysanthemolactone

Click to download full resolution via product page

Caption: General workflow for the isolation of (1R)-Chrysanthemolactone.

Methodology:

Extraction: Dried and powdered Chrysanthemum flowers are subjected to solvent extraction,

typically using a non-polar solvent like hexane or a polar solvent such as ethanol, to extract

the desired terpenoids.

Filtration and Concentration: The resulting mixture is filtered to remove solid plant material,

and the solvent is removed under reduced pressure using a rotary evaporator to yield a

crude extract.

Chromatographic Separation: The crude extract is then subjected to column chromatography

on a silica gel stationary phase. A gradient of solvents with increasing polarity (e.g., hexane-

ethyl acetate) is used to elute the different components.

Fraction Analysis and Purification: The collected fractions are analyzed by thin-layer

chromatography (TLC) to identify those containing (1R)-Chrysanthemolactone. Fractions

rich in the target compound are combined and may be subjected to further purification steps,

such as high-performance liquid chromatography (HPLC), to obtain the pure compound.

Biological Activity and Signaling Pathways
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Currently, there is a significant lack of specific information in the scientific literature detailing the

biological activities and associated signaling pathways of (1R)-Chrysanthemolactone. While

other compounds isolated from Chrysanthemum, such as chrysin and chrysophanol, have

been studied for their anti-inflammatory and anti-cancer properties, these findings cannot be

directly extrapolated to (1R)-Chrysanthemolactone.

Future research is necessary to elucidate the potential therapeutic effects and the mechanism

of action of (1R)-Chrysanthemolactone. A hypothetical signaling pathway that could be

investigated based on the activities of other terpenoids is presented below. This diagram is for

illustrative purposes only and is not based on published data for (1R)-Chrysanthemolactone.
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Caption: Hypothetical signaling pathway for future investigation.
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This technical guide provides a summary of the currently available information on the physical

and chemical properties of (1R)-Chrysanthemolactone. Further in-depth research is required

to fully characterize this compound, particularly in the areas of detailed spectroscopic analysis,

development of robust synthesis and isolation protocols, and the exploration of its biological

activities and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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